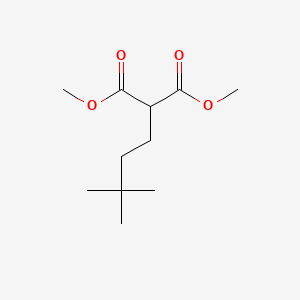

Dimethyl 2-(3,3-dimethylbutyl)propanedioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl 2-(3,3-dimethylbutyl)propanedioate, or DMDDP, is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a low vapor pressure and a low melting point. It is also known as dimethyl 2-methylbutylpropanoate and has a molecular weight of 246.32 g/mol. DMDDP is a highly versatile compound that can be used as an intermediate in organic synthesis, as a solvent for organic reactions, and for its biological properties.

科学的研究の応用

1. Alternative Route for 1,3-Propanediol Production

Research on the hydrogenation of dimethyl malonate to 1,3-propanediol catalyzed by Cu/SiO2 catalyst revealed an alternative route for producing 1,3-propanediol, a monomer crucial for polytrimethylene-terephthalate manufacturing. This process involves sequential hydrogenation with methyl 3-hydroxypropionate as the primary product, further convertible into 1,3-propanediol or methyl propionate (Zheng et al., 2017).

2. Phase Transition in Polyols

A study on the solid-plastic phase transition in polyols, including 2,2-dimethyl 1,3-propanediol, showed their use in energy storage due to their interesting thermodynamic properties. The transition of these polyols and their mixtures, determined by calorimetric measurements, was examined by high-resolution NMR (Wilmet et al., 1990).

3. Asymmetric Hydroformylation of Unsaturated Esters

The asymmetric hydroformylation of unsaturated esters using a specific catalyst precursor produced Dimethyl 2-(formylmethyl)butanedioate with significant enantiomeric excess. This indicates potential applications in stereochemistry and the synthesis of chiral compounds (Kollár et al., 1987).

4. Lactic Acid Production from 1,2-Propanediol

Research on the catalytic conversion of low-valued 1,2-propanediol to high-valued lactic acid using Au–Pd/Mg(OH)2 catalysts highlighted an effective process for transforming this compound into a more valuable product. This work is significant for its implications in environmental sustainability and value addition in chemical production (Feng et al., 2014).

Safety and Hazards

Dimethyl 2-(3,3-dimethylbutyl)propanedioate should be handled with care. It is recommended to use personal protective equipment, ensure adequate ventilation, and take precautionary measures against static discharges . It is also advised to keep the compound away from heat, sparks, open flames, and hot surfaces .

特性

IUPAC Name |

dimethyl 2-(3,3-dimethylbutyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-11(2,3)7-6-8(9(12)14-4)10(13)15-5/h8H,6-7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPWKBWBEGACGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(3,3-dimethylbutyl)propanedioate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol](/img/structure/B589640.png)